

The Pharmacology of Cinromide: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of **Cinromide**, a selective inhibitor of the neutral amino acid transporter B°AT1 (SLC6A19). This document details its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize its activity.

Introduction

Cinromide has emerged as a valuable tool for studying the role of the neutral amino acid transporter B°AT1 and as a potential therapeutic agent for metabolic disorders characterized by amino acid imbalances. B°AT1, encoded by the SLC6A19 gene, is predominantly expressed in the apical membrane of intestinal and renal epithelial cells, where it plays a crucial role in the absorption and reabsorption of neutral amino acids. Inhibition of this transporter, therefore, offers a promising strategy for modulating systemic amino acid homeostasis.

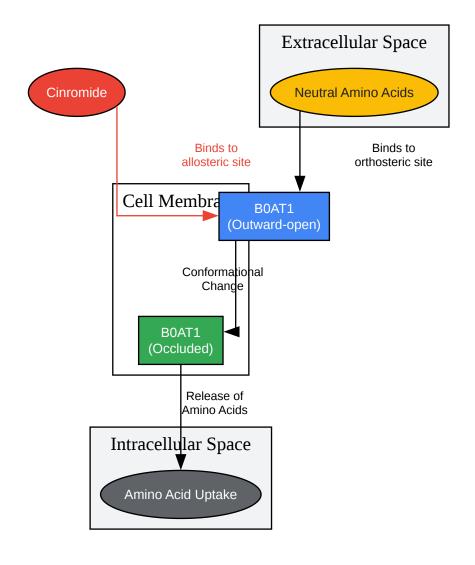
Mechanism of Action

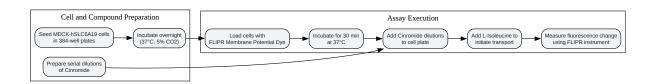
Cinromide functions as a potent and selective inhibitor of the B^oAT1 transporter.[1][2][3] Structural and functional studies have revealed that **Cinromide** binds to an allosteric site located in the extracellular vestibule of the transporter.[4][5] This binding event prevents the conformational changes in transmembrane helices 1 and 6 that are essential for the translocation of amino acid substrates across the cell membrane.[4] By locking the transporter



in an outward-open conformation, **Cinromide** effectively blocks the uptake of neutral amino acids.

Signaling Pathway of B^oAT1 Inhibition by Cinromide









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